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molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227458

Procedure details

Following the same procedure as in Example A.2 3 mol of 3,3-dimethylcyclohexanone are used instead of 3 mol of dihydroisophorone. The product had a melting point of 190°-201° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.C[CH:11]1[CH2:17][C:16](C)(C)C[C:13](=[O:14])[CH2:12]1>>[CH:17]1[CH:16]=[C:9]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=2)[C:13]([OH:14])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
CC1CC(=O)CC(C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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